molecular formula C14H21NO2 B563480 rac N,O-Didesmethyl Tramadol-d3 CAS No. 1261398-22-4

rac N,O-Didesmethyl Tramadol-d3

Cat. No. B563480
CAS RN: 1261398-22-4
M. Wt: 238.345
InChI Key: CJXNQQLTDXASSR-NTYUZJTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac N,O-Didesmethyl Tramadol-d3” is a deuterium labeled compound . It is a derivative of Tramadol, which is a widely used analgesic for treating moderate to severe pain . The compound has a molecular weight of 238.34 and a molecular formula of C14H18D3NO2 .


Synthesis Analysis

Tramadol is metabolized to two minor secondary metabolites, namely, N,N-didesmethyl-tramadol (metabolite M3) and N,O-didesmethyl-tramadol (metabolite M5). Multiple CYP enzymes are involved in the metabolism of tramadol to both M1 and M2 .

Scientific Research Applications

Introduction to Tramadol and Its Derivatives
Tramadol is a synthetic, centrally acting analgesic with unique pharmacological characteristics, including weak opioid receptor agonism and inhibition of monoamine neurotransmitter reuptake. This dual mechanism contributes to its efficacy in various pain management scenarios without significant respiratory or cardiovascular side effects at recommended doses. The two enantiomers of racemic tramadol enhance analgesic efficacy and improve tolerability, making it a valuable agent in perioperative pain management and other pain-related conditions (Scott & Perry, 2000).

Clinical Applications Beyond Pain Management
Tramadol's unique action profile, affecting opioid receptors as well as serotonin and norepinephrine reuptake, has led to its use in various clinical settings beyond traditional pain management. This includes treatment for conditions such as fibromyalgia and neuropathic pain, where its atypical opioid characteristics and monoaminergic activity offer therapeutic benefits (Maclean & Schwartz, 2015). Additionally, tramadol's efficacy in managing osteoarthritis pain and its application in extended-release formulations for chronic pain highlight its versatility and importance in modern pharmacotherapy (Mongin, 2007).

Metabolic Insights and Toxicological Considerations
Understanding tramadol's metabolism and toxicological profile is essential for optimizing its therapeutic use and minimizing risks. The drug is primarily metabolized to active and inactive metabolites, with implications for its efficacy, safety, and potential for interactions. Notably, tramadol's metabolites and their pharmacokinetic behavior offer insights into its analgesic potency and risk profile, contributing to personalized pain management strategies (Barbosa et al., 2016).

Biochemical Analysis

Biochemical Properties

rac N,O-Didesmethyl Tramadol-d3: plays a significant role in biochemical reactions, particularly in the context of tramadol metabolism. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP2D6, CYP2B6, and CYP3A4 . These enzymes are responsible for the O- and N-demethylation of tramadol, leading to the formation of its primary metabolites. The interactions between this compound and these enzymes are crucial for understanding the metabolic pathways and the pharmacokinetics of tramadol.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of natural killer (NK) cells, maintaining their activity in comparison to other analgesics . This modulation of immune cell function highlights the potential therapeutic implications of this compound in immune response regulation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as cytochrome P450 isoforms, which are involved in the metabolism of tramadol . The inhibition or activation of these enzymes leads to changes in gene expression and metabolic flux, thereby influencing the overall pharmacokinetics and pharmacodynamics of tramadol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . The degradation of the compound over extended periods can lead to variations in its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties similar to tramadol, while higher doses can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s impact on various physiological systems, such as the central nervous system and cardiovascular system, is dose-dependent.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes O- and N-demethylation, leading to the formation of its primary metabolites. These metabolic reactions are essential for understanding the pharmacokinetics of tramadol and its derivatives. The interactions with specific enzymes and cofactors influence the overall metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific tissues . The distribution patterns are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications. Additionally, the transport mechanisms influence the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of This compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . Understanding the subcellular localization is essential for elucidating the molecular mechanisms underlying the compound’s effects and its potential therapeutic applications.

properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-NTYUZJTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678675
Record name 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261398-22-4
Record name 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.